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Ethylpentamethyldisilane

Thermochemistry Pyrolysis kinetics Bond dissociation energy

Ethylpentamethyldisilane (IUPAC: ethyl-dimethyl-trimethylsilylsilane) is an unsymmetrical organodisilane with molecular formula C₇H₂₀Si₂ and a molecular weight of 160.4 g·mol⁻¹. The compound features a direct Si–Si bond bearing one ethyl and five methyl substituents, placing it structurally between the fully methylated hexamethyldisilane (Me₃Si–SiMe₃) and the monohydride pentamethyldisilane (Me₃Si–SiMe₂H).

Molecular Formula C7H20Si2
Molecular Weight 160.4 g/mol
CAS No. 15063-64-6
Cat. No. B089361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylpentamethyldisilane
CAS15063-64-6
Synonyms1-Ethyl-1,1,2,2,2-pentamethyldisilane
Molecular FormulaC7H20Si2
Molecular Weight160.4 g/mol
Structural Identifiers
SMILESCC[Si](C)(C)[Si](C)(C)C
InChIInChI=1S/C7H20Si2/c1-7-9(5,6)8(2,3)4/h7H2,1-6H3
InChIKeyAIYNVZFMBDWFLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethylpentamethyldisilane (CAS 15063-64-6): Organosilicon Disilane Procurement Baseline


Ethylpentamethyldisilane (IUPAC: ethyl-dimethyl-trimethylsilylsilane) is an unsymmetrical organodisilane with molecular formula C₇H₂₀Si₂ and a molecular weight of 160.4 g·mol⁻¹ [1]. The compound features a direct Si–Si bond bearing one ethyl and five methyl substituents, placing it structurally between the fully methylated hexamethyldisilane (Me₃Si–SiMe₃) and the monohydride pentamethyldisilane (Me₃Si–SiMe₂H). This asymmetry imparts physical and thermochemical properties that cannot be replicated by symmetric analogs, making ethylpentamethyldisilane a targeted choice for research applications where controlled Si–Si bond cleavage or radical generation is critical [2].

Why Ethylpentamethyldisilane Cannot Be Replaced by Hexamethyldisilane or Pentamethyldisilane


Organodisilanes are frequently treated as interchangeable “disilane” sources in CVD, radical polymerization, and synthetic silylation chemistry. Ethylpentamethyldisilane defies this assumption on at least two quantitative grounds. First, its Si–Si bond dissociation energy (69 ± 2 kcal·mol⁻¹) differs measurably from that of hexamethyldisilane (67 ± 2 kcal·mol⁻¹), as determined in the same static pyrolysis study [1]. Second, its boiling point (137.6 °C at 760 mmHg) and vapor pressure (8.68 mmHg at 25 °C) deviate substantially from those of hexamethyldisilane (bp 113.5 °C; vp 24.5 mmHg) and pentamethyldisilane (bp 98–99 °C; vp 43.8 mmHg) [2]. These differences directly affect precursor delivery, reactor residence time, and radical generation kinetics. A substitution based solely on the presence of a Si–Si bond therefore carries a quantifiable risk of altered process outcomes.

Ethylpentamethyldisilane (CAS 15063-64-6): Quantitative Differentiation Evidence for Procurement


Si–Si Bond Dissociation Energy: Stronger Bond Than Hexamethyldisilane

The Si–Si bond dissociation energy of ethylpentamethyldisilane was measured by static pyrolysis between 528 and 545 °C at initial pressures of 0.1–0.7 mmHg, yielding D(Me₃Si–SiMe₂Et) = 69 ± 2 kcal·mol⁻¹. In the same thesis work, hexamethyldisilane was pyrolysed under comparable conditions (523–555 °C, 0.2–0.8 mmHg) and gave D(Me₃Si–SiMe₃) = 67 ± 2 kcal·mol⁻¹ [1]. The ethyl substituent therefore produces a measurable +2 kcal·mol⁻¹ stabilization of the disilane bond relative to the permethylated analog.

Thermochemistry Pyrolysis kinetics Bond dissociation energy

Vapor Pressure: Lower Volatility Enabling Distinct CVD and Coating Delivery Profiles

Ethylpentamethyldisilane exhibits a vapor pressure of 8.68 mmHg at 25 °C and a boiling point of 137.6 °C at 760 mmHg . By comparison, hexamethyldisilane has a vapor pressure of 24.5 ± 0.2 mmHg at 25 °C and a boiling point of 113.5 °C , while pentamethyldisilane boils at 98–99 °C with a vapor pressure of approximately 43.8 mmHg at 25 °C [1]. The ethyl group reduces room-temperature vapor pressure by a factor of ~2.8 relative to hexamethyldisilane and by ~5.0 relative to pentamethyldisilane.

Chemical vapor deposition Precursor delivery Vapor–liquid equilibrium

Unsymmetrical Disilane Architecture as a Radical Labelling Tool for Mechanistic Studies

Ethylpentamethyldisilane was deliberately employed as a “labelled form” of hexamethyldisilane in the foundational work by Stephenson (1967). Pyrolysis of ethylpentamethyldisilane generates EtMe₂Si· (ethyldimethylsilyl) and Me₃Si· (trimethylsilyl) radicals. The symmetrical recombination product EtMe₂Si–SiMe₂Et was monitored mass-spectrometrically to distinguish it from the cross-recombination product Me₃Si–SiMe₂Et and from any Me₃Si–SiMe₃ formed via competing pathways [1]. No symmetrical methyl analog can provide this intrinsic MS-labeling capability.

Free-radical chemistry Mechanistic labelling Silyl radical recombination

Appearance Energies of Trialkylsilyl Ions: Distinct Fragmentation Energetics

Electron-impact appearance energy determinations for ethylpentamethyldisilane report AE(C₃H₉Si⁺) = 10.1 ± 0.1 eV and AE(C₄H₁₁Si⁺) = 9.7 ± 0.1 eV [1]. The C₄H₁₁Si⁺ ion (attributable to the ethyldimethylsilyl fragment) exhibits a lower appearance potential than the trimethylsilyl cation (C₃H₉Si⁺) from the same precursor, reflecting the weaker Si–C bond of the ethyl group. For hexamethyldisilane, only the C₃H₉Si⁺ fragment is observed with AE ≈ 10.1 eV [2], confirming that the ethyl substituent introduces a lower-energy fragmentation channel.

Mass spectrometry Ion energetics Appearance potential

Si–Si Bond Reactivity with Silyl Radicals: Hydrogen Abstraction Kinetics via the Pentamethyldisilanyl Core

Although direct kinetic data on ethylpentamethyldisilane are lacking, the core pentamethyldisilanyl motif has been quantitatively characterized. The rate constant ratio for H-atom abstraction from pentamethyldisilane (Me₃Si–SiMe₂H) by trimethylsilyl radicals was measured as k₄/√k₃ = (8.53 ± 0.08) × 10⁻¹¹ cm³/²·s⁻¹/² relative to the trimethylsilyl radical combination reaction [1]. For dimethylsilyl radicals, the corresponding value was (5.9 ± 0.2) × 10⁻¹¹ cm³/²·s⁻¹/², attributed to a competing disproportionation channel generating dimethylsilylene [1]. Ethylpentamethyldisilane replaces the Si–H bond with an Si–Et bond, which is expected to alter both abstraction and disproportionation branching ratios relative to pentamethyldisilane, though no direct measurement is available.

Silyl radical kinetics Rate constant measurement Disilane reactivity

Ethylpentamethyldisilane (CAS 15063-64-6): Evidence-Founded Application Scenarios


Mechanistic Pyrolysis and Radical Recombination Studies Requiring Built-in MS Tracers

As demonstrated by Stephenson (1967), ethylpentamethyldisilane serves as an intrinsic mass-spectrometric label for disilane thermolysis [1]. Research groups studying Si–Si bond homolysis, silyl radical recombination kinetics, or HWCVD radical cascades can exploit the unsymmetrical structure to distinguish recombination products without isotopic enrichment. The measured Si–Si bond dissociation energy of 69 ± 2 kcal·mol⁻¹ [1] further allows direct comparison with hexamethyldisilane in the same experimental system.

Controlled-Volatility CVD/ALD Precursor with Elevated Boiling Point

With a boiling point of 137.6 °C and a vapor pressure of 8.68 mmHg at 25 °C, ethylpentamethyldisilane is approximately 2.8× less volatile than hexamethyldisilane . This property makes it suitable for hot-wire CVD or plasma-enhanced CVD processes where precursor delivery must be carefully regulated to avoid premature gas-phase nucleation. The compound has been identified as a recombination product in HWCVD reactors fed with ethylsilyl and trimethylsilyl precursors [2], confirming its relevance in CVD mechanistic research.

Silyl Radical Source Without Competing Si–H Abstraction Pathways

Unlike pentamethyldisilane (which contains a reactive Si–H bond that undergoes rapid H-abstraction by silyl radicals with a measured rate constant ratio of (8.53 ± 0.08) × 10⁻¹¹ cm³/²·s⁻¹/² [3]), ethylpentamethyldisilane replaces the Si–H with an Si–Et group, eliminating this dominant side reaction. This property is advantageous for free-radical photopolymerization initiator systems or silyl radical trapping experiments where cleaner radical generation is required.

Diagnostic Mass Spectrometry Fragment for Process Monitoring

The appearance energy data from NIST demonstrate that ethylpentamethyldisilane generates a characteristic C₄H₁₁Si⁺ fragment (m/z 87) at a lower appearance potential (9.7 ± 0.1 eV) than the C₃H₉Si⁺ ion (10.1 ± 0.1 eV) [4]. This unique fragmentation pattern enables selective ion monitoring in GC-MS or residual gas analysis configurations, allowing operators to distinguish ethylpentamethyldisilane from hexamethyldisilane or pentamethyldisilane in real-time during CVD or synthetic processes.

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